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MS049 oxalate salt

Cat. No.: B1191940
M. Wt: 338.4
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Description

Historical Context of Protein Arginine Methyltransferase Inhibitor Development

The study of arginine methylation dates back to 1971, but widespread interest in this post-translational modification grew significantly after the cloning of PRMT1 in the mid-1990s. frontiersin.org Since then, nine PRMTs have been identified in mammals, categorized into three types based on the type of methylarginine (B15510414) product they generate. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) produce monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA), while Type II PRMTs (PRMT5 and 9) produce MMA and symmetric dimethylarginine (SDMA). PRMT7 is the sole Type III enzyme, catalyzing only monomethylation. mdpi.comacs.org

The development of selective inhibitors for individual or specific groups of PRMTs has been crucial for understanding their distinct roles. Early inhibitors often lacked selectivity, affecting multiple PRMTs. researchgate.net Over the past decade, significant effort has been directed towards discovering and developing more potent and selective PRMT inhibitors, driven by their potential as therapeutic targets. researchgate.netnih.gov This has involved various approaches, including high-throughput screening and structure-based drug design. nih.gov The development of specific PRMT inhibitors, such as those targeting PRMT1, PRMT5, and PRMT6, has provided valuable tools for dissecting the complex roles of these enzymes in biological processes and disease. researchgate.netfrontiersin.orgresearchgate.net

Significance of Epigenetic Modulators in Biological Systems Research

Epigenetic modifications, including DNA methylation and histone modifications like methylation and acetylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence. frontiersin.orgresearchgate.netmdpi.comfrontiersin.org These modifications are controlled by a diverse array of enzymes known as epigenetic modulators, which include "writers" (adding marks), "erasers" (removing marks), and "readers" (interpreting marks). researchgate.net Dysregulation of epigenetic processes and the enzymes that control them is linked to numerous diseases, particularly cancer. frontiersin.orgresearchgate.netmdpi.comfrontiersin.orgresearchgate.netnih.gov

The reversible nature of epigenetic modifications makes the enzymes that catalyze them attractive targets for therapeutic intervention. mdpi.com Inhibitors targeting epigenetic modulators, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), have already shown clinical efficacy in certain cancers. mdpi.comresearchgate.net PRMTs, as histone and non-histone protein methyltransferases, are key epigenetic modulators, and their inhibitors represent a significant class of compounds used to study and potentially target epigenetic dysregulation in disease. frontiersin.orgmdpi.com Research into epigenetic modulators provides insights into disease mechanisms and offers novel therapeutic opportunities. researchgate.netnih.gov

Overview of MS049 Oxalate (B1200264) Salt's Role as a Chemical Probe

MS049 oxalate salt is a chemical compound that has emerged as a valuable tool in chemical biology, specifically as a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6). nih.govrndsystems.comguidetopharmacology.orgtocris.comprobechem.com Chemical probes are small molecules with well-characterized activity and selectivity against a specific biological target, used to perturb biological systems and study the function of that target in cells and organisms. ulisboa.ptnih.gov

MS049 was developed through a collaboration between the Structural Genomics Consortium (SGC) and the Icahn School of Medicine at Mount Sinai as part of the SGC's Epigenetic Probes Collection. guidetopharmacology.orgtocris.comthesgc.org Its development involved structure-activity relationship (SAR) studies based on earlier PRMT inhibitors. frontiersin.orgresearchgate.net this compound is reported to be cell-active and exhibits good selectivity for PRMT4 and PRMT6 over other PRMTs and a broad range of other epigenetic modifiers and non-epigenetic targets. nih.govtocris.comprobechem.commedchemexpress.com

The oxalate salt form of MS049 is commonly used in research. rndsystems.comtocris.comnih.gov The base compound, MS049, has a distinct chemical structure, and the oxalate salt is formed by its reaction with oxalic acid. rndsystems.comtocris.comnih.govnih.gov

Detailed research findings on the activity of MS049 highlight its potency and selectivity:

TargetIC₅₀ (nM)Reference
PRMT4 (CARM1)34-44 rndsystems.comtocris.comprobechem.commedchemexpress.com
PRMT643-63 rndsystems.comtocris.comprobechem.commedchemexpress.com
PRMT1>30000 probechem.com
PRMT3>30000 probechem.com
PRMT8>13000 probechem.comcaymanchem.com
PRMT5No inhibition nih.govcaymanchem.com
PRMT7No inhibition nih.govcaymanchem.com

Note: IC₅₀ values may vary slightly depending on the specific assay conditions and source.

In cellular assays, MS049 has been shown to reduce the levels of specific arginine methylation marks. For instance, it reduces Med12me2a and H3R2me2a levels in HEK293 cells. rndsystems.comtocris.commedchemexpress.com The reduction of H3R2me2a in HEK293 cells occurs in a concentration-dependent manner with an IC₅₀ of approximately 0.97 µM. probechem.commedchemexpress.com Similarly, it reduces cellular asymmetric arginine dimethylation of Med12 (Med12-Rme2a) with an IC₅₀ of approximately 1.4 µM in HEK293 cells. medchemexpress.com

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound stems from its utility as a chemical probe for investigating the biological roles of PRMT4 and PRMT6. By selectively inhibiting these enzymes, researchers can gain insights into the specific cellular processes and signaling pathways regulated by PRMT4 and PRMT6-mediated arginine methylation. nih.gov

Investigations using MS049 contribute to a deeper understanding of epigenetic regulation and its involvement in various biological contexts, including gene expression, cell differentiation, and disease progression, particularly in cancer. frontiersin.orgresearchgate.netnih.govnih.gov As PRMT4 and PRMT6 have been implicated in different cancers and other diseases, MS049 serves as a valuable tool to explore their functional significance and evaluate their potential as therapeutic targets. frontiersin.orgmdpi.comresearchgate.netresearchgate.net

The availability of MS049 as a well-characterized chemical probe facilitates rigorous chemical biology studies, allowing researchers to link the inhibition of PRMT4 and PRMT6 activity to specific cellular phenotypes and biological mechanisms. nih.gov This is crucial for validating PRMT4 and PRMT6 as targets for future drug development efforts. The use of such probes is a fundamental aspect of contemporary chemical biology research aimed at uncovering new biology and developing strategies to combat diseases. ulisboa.pt

Furthermore, the development and characterization of chemical probes like MS049 contribute to a broader chemical biology toolbox for studying protein methyltransferases and epigenetic signaling, advancing the field and providing resources for the scientific community. tocris.comnih.govbiorxiv.org

Properties

Molecular Formula

C15H24N2O.C2H2O4

Molecular Weight

338.4

Synonyms

N-Methyl-4-(phenylmethoxy)-1-piperidineethanamine oxalate salt

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ms049 Oxalate Salt

Strategies for Oxalate (B1200264) Salt Formation in Medicinal Chemistry

The conversion of a parent drug molecule into a salt is a common and critical strategy in medicinal chemistry. This process is often employed to enhance properties such as solubility, stability, and bioavailability. spectroscopyonline.comnih.gov Oxalic acid, as a dicarboxylic acid, is one of many counterions used for this purpose. nih.govmdpi.com

The formation of a salt from an amine-containing compound like MS049 is fundamentally an acid-base reaction. spectroscopyonline.com Amines are characteristically basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H+). britannica.comyoutube.com When an amine reacts with an acid, such as oxalic acid, the nitrogen atom is protonated, forming an ammonium cation, while the acid becomes an anion (oxalate). libretexts.org The resulting ionic attraction between the cation and anion constitutes the salt. youtube.com

This transformation from a neutral, often large organic molecule into an ionic salt can significantly increase its polarity and, consequently, its aqueous solubility. spectroscopyonline.comlibretexts.org This is a crucial consideration for many active pharmaceutical ingredients (APIs) to ensure they can be effectively absorbed and distributed in the body. The general reaction for a tertiary amine, like the one present in the MS049 moiety, reacting with oxalic acid (a diprotic acid) can be represented as follows, leading to the formation of the oxalate salt.

Step 1 (Protonation): R₃N + H₂C₂O₄ ⇌ R₃NH⁺ + HC₂O₄⁻

Step 2 (Second Protonation, if applicable): R₃N + HC₂O₄⁻ ⇌ R₃NH⁺ + C₂O₄²⁻

The specific stoichiometry and the final salt form (hydrogen oxalate or oxalate) depend on the reaction conditions and the pKa difference between the amine and the acid. nih.gov For a salt to form successfully, it is generally accepted that the difference in pKa values (ΔpKa) between the base and the acid should be greater than two or three. nih.gov

The selection of an appropriate solvent system is paramount for the successful crystallization and purification of a salt. researchgate.netlibretexts.org The ideal solvent for crystallization should exhibit high solubility for the compound at an elevated temperature and low solubility at a lower temperature. libretexts.org This temperature-dependent solubility differential drives the crystallization process upon cooling.

Several factors influence the choice of solvent:

Polarity: The solvent's polarity must be compatible with the salt to achieve the desired solubility profile.

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence how the salt crystallizes and whether the solvent gets incorporated into the crystal lattice. unifr.ch

Boiling Point: The solvent's boiling point affects the rate of evaporation and the thermal stability required for the process. Highly volatile solvents are often avoided as rapid evaporation can lead to poor quality crystals or amorphous powder. unifr.ch

Common techniques for inducing crystallization include:

Cooling Crystallization: A saturated solution of the salt at a high temperature is slowly cooled, leading to supersaturation and crystal formation.

Evaporation: The solvent is slowly evaporated from the solution, increasing the concentration of the salt until it exceeds its solubility limit and begins to crystallize.

The optimization of these parameters—solvent choice, temperature, cooling rate, and agitation—is critical for controlling the crystal form (polymorphism), size, and purity of the final salt product. researchgate.net

Table 1: Properties of Common Solvents in Crystallization

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Hydrogen Bonding
Water 100 80.1 Donor & Acceptor
Ethanol 78 24.5 Donor & Acceptor
Isopropanol 82 19.9 Donor & Acceptor
Acetonitrile 82 37.5 Acceptor
Toluene 111 2.4 Aprotic
Ethyl Acetate 77 6.0 Acceptor

Precursor Synthesis Pathways for the MS049 Moiety

The core of MS049 oxalate salt is the amine-containing molecule N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine. nih.gov The synthesis of this precursor is a key aspect of producing the final chemical probe.

The synthesis of MS049 was reported as part of a structure-activity relationship (SAR) study aimed at developing potent PRMT inhibitors. nih.gov The synthesis involves a multi-step pathway, typical for creating complex organic molecules. While the specific, detailed reaction conditions are proprietary or found within primary literature, a general synthetic approach can be outlined based on common organic chemistry reactions. A plausible route would involve the construction of the substituted piperidine ring followed by the attachment of the N-methylethanamine side chain.

A representative synthetic scheme might include:

Formation of 4-(Benzyloxy)piperidine: This key intermediate can be synthesized from a commercially available starting material like 4-hydroxypiperidine, which is then protected with a benzyl group (using benzyl bromide and a base).

N-Alkylation: The secondary amine of the 4-(benzyloxy)piperidine is then alkylated. A common method is reductive amination or direct alkylation with a suitable two-carbon electrophile that can be converted to the desired side chain. For instance, reacting it with an N-methyl-2-chloroethanamine derivative or a similar reagent.

This multi-step process requires careful control of reaction conditions and purification at each stage to ensure a good yield of the final MS049 free base before its conversion to the oxalate salt.

Stereochemistry is a critical aspect of medicinal chemistry, as different stereoisomers of a molecule can have vastly different biological activities. The MS049 molecule (N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine) does not possess a chiral center in its core structure. The piperidine ring is substituted at the 4-position, which is a plane of symmetry, and the side chain is acyclic and lacks stereocenters. Therefore, for the synthesis of MS049 itself, stereoselective synthesis considerations are not a primary concern, simplifying the synthetic pathway and eliminating the need for chiral resolutions or asymmetric synthesis techniques. nih.govresearchgate.net

Development of Analogues and Derivatives of this compound

The development of MS049 was part of a broader investigation into the structure-activity relationships (SAR) of a class of PRMT inhibitors. nih.gov This involved the systematic synthesis and evaluation of numerous analogues to optimize potency and selectivity.

The initial lead compound was a fragment-like inhibitor. The SAR studies explored modifications to three key regions of this scaffold. The research that led to MS049 (referred to as compound 17 in the primary literature) involved modifications to a linker region and other parts of the molecule to improve its inhibitory activity against PRMT4 and PRMT6. nih.gov

One of the most important derivatives developed alongside MS049 is its negative control, MS049N (also known as compound 46). nih.govthesgc.org In MS049N, the secondary amine of the N-methylethanamine side chain is replaced with an oxygen atom, forming an ether linkage. This seemingly minor change renders the molecule inactive against PRMTs. The availability of a structurally similar but biologically inactive control is invaluable for chemical biology experiments, as it helps to ensure that any observed biological effects are due to the specific inhibition of the target and not off-target effects or properties of the chemical scaffold itself. nih.gov

Table 2: Comparison of MS049 and its Negative Control Analogue

Compound Structure Key Difference from MS049 PRMT4 IC₅₀ (nM) PRMT6 IC₅₀ (nM)
MS049 N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine - 34 43
MS049N 1-(2-Methoxyethyl)-4-(phenylmethoxy)piperidine The N-methylamino group (-NHCH₃) is replaced by a methoxy group (-OCH₃). Inactive Inactive

IC₅₀ values are a measure of inhibitory potency; lower values indicate higher potency. Data sourced from Shen et al., 2016. caymanchem.comnih.gov

Structure-Activity Relationship (SAR) Studies of Related Inhibitors

The discovery of MS049 originated from a fragment-like inhibitor of type I PRMTs, compound 4 . nih.gov The crystal structure of this initial fragment bound to PRMT6 revealed that its ethylenediamino group acted as an arginine mimetic, anchoring the molecule in the substrate-binding channel. nih.gov Structure-Activity Relationship (SAR) studies were systematically conducted by exploring three key regions of this scaffold: the right-hand side (RHS) piperidinylethanamine moiety, the central linker, and the left-hand side (LHS) aromatic moiety. nih.gov

Initial modifications focused on the RHS of the molecule. The replacement of the piperidine ring with a pyrrolidine led to a significant loss of potency, indicating the importance of the six-membered ring for activity. Alterations to the ethylamino side chain, such as removing the N-methyl group or replacing it with an ethyl group, also resulted in decreased inhibitory activity against both PRMT4 and PRMT6. nih.gov

Exploration of the central portion of the scaffold, which in the parent compound was a urea linker, showed that this group was not optimal. Replacing the urea with an ether linkage resulted in a substantial improvement in potency for both PRMT4 and PRMT6, guiding the subsequent design toward ether-linked compounds. nih.gov

The LHS aromatic moiety was also extensively studied. The initial phenyl group was found to be a good starting point. SAR studies on this part of the scaffold, after optimizing the other two regions, revealed that various substitutions on the phenyl ring were generally well-tolerated and in some cases led to modest improvements in potency. nih.gov

Modifications for Enhanced Potency and Selectivity Profiling

Building on the initial SAR findings, targeted chemical modifications were synthesized to enhance the potency and selectivity of the lead compounds. The systematic evolution from the initial fragment hit led to the discovery of compound 17 (MS049). nih.gov

MS049 demonstrated a significant improvement in inhibitory activity, with IC50 values of 34 nM for PRMT4 and 43 nM for PRMT6. nih.gov This represented a multi-fold increase in potency compared to the starting fragment. The key modifications incorporated into MS049 include the optimized benzyloxy group on the piperidine ring and the N-methyl ethylamino side chain, which were identified as critical for high-affinity binding. nih.gov

The selectivity of MS049 was profiled against a wide panel of other epigenetic and non-epigenetic targets. It showed excellent selectivity for PRMT4 and PRMT6 over other PRMTs, including other type I enzymes like PRMT1, PRMT3, and PRMT8, and displayed no significant inhibition of type II or type III PRMTs. nih.gov

To support its use as a chemical probe for biological studies, a structurally similar but biologically inactive negative control, MS049N (compound 46 ), was also developed. nih.gov In MS049N, the secondary amine nitrogen of the crucial ethylenediamino group is replaced with oxygen. This modification renders MS049N inactive in both biochemical and cellular assays, making it an ideal control to distinguish on-target from off-target effects in experiments. nih.gov

Inhibitory Activity of MS049 and Related Compounds
CompoundModification vs. PrecursorPRMT4 IC50 (nM)PRMT6 IC50 (nM)Selectivity Notes
Fragment 4Starting Fragment>25,0001,800Weak inhibitor, starting point for SAR.
MS049 (17)Optimized linker and RHS/LHS moieties3443Potent and selective dual inhibitor.
MS049N (46)N-methylamino group of MS049 replaced with methoxy>50,000>50,000Inactive negative control.

Introduction of Reporter Tags for Mechanistic Studies

While MS049 is a valuable tool for inhibiting PRMT4 and PRMT6 activity, its utility can be expanded by introducing reporter tags for various mechanistic studies, such as target engagement, localization, and interaction proteomics. The design of such tagged probes requires careful consideration of the established SAR to ensure that the tag does not disrupt the compound's binding to its target enzymes. nih.gov

The SAR studies conducted during the development of MS049 provide a roadmap for potential modification sites. nih.gov The LHS phenyl ring was identified as a region tolerant to substitution. Specifically, modifications at the 4-position of the phenyl ring were shown to be well-tolerated, with some analogs maintaining or even slightly improving potency. This position, therefore, represents a rational and promising site for the attachment of a linker arm connected to a reporter tag. nih.gov

Several types of reporter tags could be envisioned for derivatizing MS049:

Affinity Tags: A biotin tag could be introduced to facilitate affinity pull-down experiments, allowing for the isolation and identification of MS049-interacting proteins from cell lysates.

Fluorescent Tags: Conjugation to a fluorophore would enable visualization of the compound's subcellular localization through fluorescence microscopy, providing insights into where it engages with PRMT4 and PRMT6 within the cell.

Photoaffinity Tags: The incorporation of a photoreactive group, such as a diazirine, would allow for photoaffinity labeling. Upon UV irradiation, this would create a covalent bond between the probe and its target proteins, enabling more robust identification of direct binding partners.

Click Chemistry Handles: Introducing a small, bio-orthogonal handle like an alkyne or azide group would allow for the versatile attachment of various tags through click chemistry reactions in vitro or in situ.

The development of such tagged versions of MS049 would represent a logical next step in its evolution as a chemical probe, providing powerful reagents to further dissect the complex biology of PRMT4 and PRMT6. nih.gov

Subject: Information Regarding the Chemical Compound "this compound"

This report summarizes the findings from a search for publicly available scientific data pertaining to the advanced spectroscopic and crystallographic characterization of the chemical compound this compound, based on the provided outline.

A comprehensive search was conducted focusing on the specific analytical techniques outlined: Single-Crystal X-ray Diffraction, Solid-State Nuclear Magnetic Resonance (ssNMR), Vibrational Spectroscopy (FTIR, Raman), High-Resolution Mass Spectrometry (HRMS) for metabolite identification and degradation pathways, and Computational Chemistry/Molecular Modeling specifically applied to this compound and its interactions.

Specifically:

Advanced Spectroscopic and Crystallographic Characterization of Ms049 Oxalate Salt and Its Complexes

Computational Chemistry and Molecular Modeling of MS049 Oxalate (B1200264) Salt Interactions:No specific studies detailing computational chemistry or molecular modeling focused on the interactions of MS049 oxalate salt were retrieved. While computational methods were mentioned in a different contextexeter.ac.uk, they were not applied to the molecular interactions of this compound itself.

This compound is listed in databases and mentioned in research primarily for its biological activity, such as its role as an inhibitor of protein arginine methyltransferases (PRMTs), including PRMT4 and PRMT6 justia.com.

Due to the limited availability of specific, detailed data from the search results corresponding to each point of the provided outline and the strict instruction to adhere solely to the requested topics and exclude information outside this scope, a comprehensive article detailing the advanced spectroscopic and crystallographic characterization of this compound as outlined cannot be generated based on the currently available public information found.

Molecular Mechanisms of Action of Ms049 Oxalate Salt

Elucidation of Protein Arginine Methyltransferase (PRMT) Inhibition

MS049 acts as a dual inhibitor of PRMT4 and PRMT6. nih.gov Its development was based on structure-activity relationship (SAR) studies of a fragment-like inhibitor of type I PRMTs. nih.gov The core structure of this class of inhibitors features an ethylenediamino moiety that anchors in the substrate-binding channel, acting as an arginine mimetic. nih.gov

MS049 demonstrates high selectivity for PRMT4 and PRMT6 over other members of the PRMT family. nih.gov Type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, are responsible for catalyzing both mono- and asymmetric dimethylation of arginine residues. nih.gov In contrast, Type II PRMTs, such as PRMT5, catalyze mono- and symmetric dimethylation, while the sole Type III member, PRMT7, only performs monomethylation. nih.gov

Biochemical assays reveal that MS049 is a potent inhibitor of PRMT4 and PRMT6, while showing significantly less activity against other Type I PRMTs like PRMT1, PRMT3, and PRMT8. nih.govcaymanchem.com Furthermore, it displays no significant inhibition against Type II (PRMT5) or Type III (PRMT7) enzymes. nih.govcaymanchem.com This selectivity makes MS049 a valuable tool for distinguishing the specific functions of PRMT4 and PRMT6 from those of other arginine methyltransferases. nih.gov The compound also showed no appreciable inhibition against a broad range of other epigenetic modifiers and non-epigenetic targets. nih.govmedchemexpress.commedchemexpress.com

Table 1: Selectivity Profile of MS049 Against PRMT Family Members

PRMT Family Member Type IC50 (nM)
PRMT4 Type I 34 ± 10
PRMT6 Type I 43 ± 7
PRMT1 Type I >13,000
PRMT3 Type I >22,000
PRMT8 Type I 1,600 ± 81
PRMT5 Type II No Inhibition
PRMT7 Type III No Inhibition

Data sourced from biochemical assays. nih.gov

The inhibitory potency of MS049 has been quantified through kinetic analysis, primarily determining its half-maximal inhibitory concentration (IC50). These studies confirm its potent action against its primary targets. nih.gov

Table 2: Kinetic Inhibition Data for MS049

Target Enzyme IC50 (nM)
PRMT4 34
PRMT6 43

IC50 values determined in biochemical assays. caymanchem.commedchemexpress.commedchemexpress.comcaymanchem.com

The inhibitory mechanism of MS049 is understood to be substrate-competitive. nih.gov Its design is based on a chemical scaffold where a key structural feature, the ethylenediamino moiety, mimics the guanidinium (B1211019) group of arginine, the natural substrate for PRMTs. nih.gov This allows the inhibitor to bind to the arginine-binding channel of the enzyme, thereby preventing the natural protein substrate from accessing the catalytic site. This mode of action directly competes with substrate binding rather than interfering with the binding of the S-5′-adenosyl-L-methionine (SAM) cofactor. nih.gov

Impact on Protein Methylation Substrates and Pathways

By inhibiting PRMT4 and PRMT6, MS049 effectively modulates the methylation status of both histone and non-histone protein substrates, impacting various cellular pathways.

In a cellular context, MS049 treatment leads to a concentration-dependent reduction in specific histone arginine methylation marks. medchemexpress.commedchemexpress.com A notable effect is the decrease in the asymmetric dimethylation of arginine 2 on histone H3 (H3R2me2a), a mark associated with the activity of PRMT6. caymanchem.commedchemexpress.commedchemexpress.comcaymanchem.com The cellular IC50 for the reduction of the H3R2me2a mark in HEK293 cells was determined to be 0.97 µM. caymanchem.commedchemexpress.comcaymanchem.com Unexpectedly, treatment with MS049 has also been shown to reduce the asymmetric dimethylation of arginine 3 on histone H4 (H4R3me2a) in HEK293 cells. caymanchem.comcaymanchem.com

The inhibitory activity of MS049 extends to non-histone substrates of PRMT4 and PRMT6. medchemexpress.commedchemexpress.com One well-documented non-histone target is the Mediator complex subunit 12 (MED12), which is a known substrate of PRMT4. medchemexpress.commedchemexpress.comnih.gov Treatment of HEK293 cells with MS049 results in a concentration-dependent decrease in the asymmetric dimethylation of MED12 (Med12-Rme2a). medchemexpress.commedchemexpress.com The cellular IC50 for the reduction of Med12-Rme2a was found to be 1.4 µM. medchemexpress.commedchemexpress.com This demonstrates the ability of MS049 to penetrate cells and engage with its targets to modulate key signaling and transcriptional pathways regulated by non-histone protein methylation. medchemexpress.commedchemexpress.com

Table 3: Cellular Activity of MS049 on Methylation Marks

Substrate/Mark Cell Line Cellular IC50 (µM)
H3R2me2a HEK293 0.97 ± 0.05
Med12-Rme2a HEK293 1.4 ± 0.1

Data reflects the concentration of MS049 required to reduce the specific methylation mark by 50% in cells. medchemexpress.commedchemexpress.com

Downstream Epigenetic and Transcriptional Consequences

The molecular action of MS049, a potent and selective chemical probe, leads to significant changes in the epigenetic landscape of the cell, which in turn alters transcriptional programs. The primary mechanism identified for MS049 is as a dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6). medchemexpress.comcaymanchem.com This inhibition is the source of its downstream effects on gene expression and chromatin structure.

Gene Expression Profiling via RNA-Seq and qPCR in Response to MS049 Oxalate (B1200264) Salt

While specific gene expression profiles from RNA-Sequencing (RNA-Seq) or quantitative Polymerase Chain Reaction (qPCR) studies for MS049 oxalate salt are not detailed in publicly available literature, the known function of its targets, PRMT4 and PRMT6, allows for a clear hypothesis of its transcriptional consequences.

PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and PRMT6 are both established transcriptional coactivators. They execute this function by methylating histone and non-histone proteins, which facilitates the recruitment of the transcriptional machinery to target gene promoters. Therefore, inhibition of these enzymes by MS049 is expected to lead to significant alterations in the cellular transcriptome.

RNA-Seq analysis would be the standard method to capture the global changes in gene expression following treatment with MS049. It would likely reveal the downregulation of genes that are dependent on PRMT4 and PRMT6 for their expression. Subsequent qPCR would then be used to validate the expression changes of specific target genes identified in the RNA-Seq data. The set of affected genes would provide crucial insights into the specific cellular pathways regulated by these enzymes and impacted by MS049.

Chromatin Immunoprecipitation (ChIP) Studies of Histone Marks

Chromatin Immunoprecipitation (ChIP) studies have been pivotal in elucidating the direct epigenetic consequences of MS049. Research has demonstrated that MS049 is a cell-active inhibitor that directly impacts histone arginine methylation marks. medchemexpress.com

Specifically, MS049 has been shown to reduce the levels of asymmetric dimethylation of Arginine 2 on Histone H3 (H3R2me2a) in HEK293 cells in a concentration-dependent manner. medchemexpress.comcaymanchem.com This histone mark is a known product of PRMT6 activity. Additionally, MS049 treatment results in reduced levels of asymmetric dimethylation on Mediator complex subunit 12 (Med12-Rme2a), a substrate of PRMT4. medchemexpress.com An unexpected finding was the reduction of H4R3me2a marks as well. caymanchem.com

These findings confirm that the primary molecular effect of MS049 within the cell nucleus is the alteration of the histone code by blocking the catalytic activity of PRMT4 and PRMT6.

Inhibitory Activity and Cellular Effects of MS049
Target/EffectMeasurementValueCell LineReference
PRMT4 (CARM1)IC₅₀ (in vitro)34 nMN/A medchemexpress.comcaymanchem.com
PRMT6IC₅₀ (in vitro)43 nMN/A medchemexpress.comcaymanchem.com
Cellular H3R2me2a ReductionIC₅₀ (cellular)0.97 µMHEK293 medchemexpress.comcaymanchem.com
Cellular Med12-Rme2a ReductionIC₅₀ (cellular)1.4 µMHEK293 medchemexpress.com

Interaction with Splicing Factor Pathways (e.g., RBM39, DCAF15)

The interaction with splicing factor pathways involving RNA Binding Motif Protein 39 (RBM39) and DDB1 And CUL4 Associated Factor 15 (DCAF15) is a mechanism associated with a distinct class of compounds known as molecular glue degraders, particularly aryl sulfonamides like indisulam. nih.gov These molecules function by inducing proximity between RBM39 and the DCAF15 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of RBM39. nih.gov This degradation causes widespread changes in pre-mRNA splicing. revvity.comnih.gov

Based on current scientific literature, the molecular mechanism of action for MS049 does not involve this pathway. MS049 functions as an inhibitor of the catalytic activity of PRMT4 and PRMT6, affecting gene transcription through the modulation of histone methylation. medchemexpress.comcaymanchem.com There is no evidence to suggest that MS049 acts as a molecular glue to induce the degradation of RBM39 or other splicing factors via the DCAF15 E3 ligase complex. The downstream consequences of MS049 are therefore related to transcriptional regulation via epigenetic modifications, not the post-transcriptional process of RNA splicing modulation through splicing factor degradation.

Preclinical and in Vitro Research Applications of Ms049 Oxalate Salt

Cellular Model Systems for Biological Activity Assessment

Effects on HEK293 Cell Lines and other Mammalian Cell Cultures

MS049 has been demonstrated to be a cell-active inhibitor, with much of its initial characterization performed in Human Embryonic Kidney 293 (HEK293) cells. nih.govcaymanchem.com In these cells, MS049 effectively reduces the levels of asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a known substrate of PRMT6. tocris.comcaymanchem.com Treatment with MS049 in HEK293 cells results in a concentration-dependent decrease in H3R2me2a marks, with a cellular IC50 value of approximately 0.97 µM. caymanchem.commedchemexpress.com

Furthermore, MS049 has been shown to inhibit the endogenous methyltransferase activity of PRMT4 (also known as CARM1) in HEK293 cells. medchemexpress.com This was observed through the reduction of asymmetric arginine dimethylation of MED12 (Mediator complex subunit 12), a known substrate of PRMT4. tocris.commedchemexpress.com The cellular IC50 for the reduction of Med12-Rme2a was determined to be approximately 1.4 µM after a 72-hour treatment. medchemexpress.com

A key aspect of MS049's utility as a chemical probe is its low cytotoxicity at effective concentrations. Studies have shown that MS049 does not exhibit significant toxicity or inhibit the growth of HEK293 cells at concentrations up to 50 µM. nih.govmedchemexpress.com This favorable therapeutic window allows for the investigation of PRMT4 and PRMT6 inhibition without the confounding effects of general cellular toxicity. In other mammalian cell culture models, such as clear cell renal cell carcinoma, MS049, which specifically targets PRMT4 and PRMT6, did not significantly repress cell proliferation, further highlighting its specific mode of action. nih.gov

Table 1: Cellular Activity of MS049 in HEK293 Cells
Target MarkCellular IC50Reference
H3R2me2a (PRMT6 activity)0.97 µM caymanchem.commedchemexpress.com
Med12-Rme2a (PRMT4 activity)1.4 µM medchemexpress.com

Application in Induced Pluripotent Stem Cell (iPSC)-Derived Cellular Models

To date, there is no publicly available research documenting the specific application of MS049 oxalate (B1200264) salt in induced pluripotent stem cell (iPSC)-derived cellular models. While iPSCs are a powerful tool for disease modeling and studying cellular differentiation, the use of this particular PRMT4/6 inhibitor in this context has not been reported in the scientific literature.

Impact on Cellular Proliferation and Differentiation in Research Models

There is currently a lack of published research on the specific impact of MS049 oxalate salt on cellular differentiation pathways in research models.

In Vivo Studies Using Non-Human Organismal Models

Drosophila melanogaster Models for Neurodegenerative Disease Research (e.g., FUS-ALS/FTLD)

While there are no direct studies utilizing MS049 in Drosophila melanogaster models of Fused in Sarcoma (FUS)-related Amyotrophic Lateral Sclerosis (ALS) or Frontotemporal Lobar Degeneration (FTLD), research has established a role for protein arginine methyltransferases in the pathogenesis of these diseases in fruit fly models.

Studies have shown that FUS interacts with PRMT1 and PRMT8, and undergoes asymmetric dimethylation. nih.gov In a Drosophila model of FUS-related ALS, the genetic ablation of the fly homolog of human PRMT1, known as DART1, was found to exacerbate the neurodegeneration induced by the overexpression of both wild-type and mutant FUS. nih.govplos.org This suggests that PRMT1 activity is protective in this context. Conversely, another study indicated that co-immunoprecipitation identified PRMT1 as a factor associated with the ALS-causing FUS-R521C mutant, and that loss of PRMT1 increased the accumulation of FUS aggregates and neurite degeneration. mdpi.com Although these findings seem contradictory, they both underscore the importance of PRMTs in modulating FUS pathology. Given that MS049 targets PRMT4 and PRMT6, it represents a potential tool to investigate the broader role of type I PRMTs in FUS-related neurodegeneration in Drosophila models, even though direct studies with MS049 have not yet been conducted.

Murine Models for Epigenetic Modulation Studies (e.g., psoriasis-like skin inflammation, Alzheimer's disease)

The application of MS049 and the investigation of its targets, PRMT4 and PRMT6, have yielded significant findings in a murine model of Alzheimer's disease. Research has indicated that aged female 3xTg-AD mice, a model for Alzheimer's disease, exhibit higher levels of PRMT4 in the hippocampus. nih.gov

In this mouse model, pharmacologic inhibition of PRMT4 was shown to have several beneficial effects. It was able to reverse the dysfunctional activity of nitric oxide synthases (NOS), leading to a decrease in the production of the free radical peroxynitrite and an increase in cerebral blood flow. nih.gov These findings suggest that PRMT4 signaling plays a role in the cerebrovascular impairments associated with Alzheimer's disease and that inhibitors like MS049 could be valuable research tools in this area. nih.gov

Table 2: Effects of Pharmacologic PRMT4 Inhibition in a 3xTg-AD Mouse Model
Biological EffectOutcomeReference
Nitric Oxide Synthase (NOS) ActivityReversed Dysfunction nih.gov
Peroxynitrite (Free Radical) ProductionReduced nih.gov
Cerebral Blood FlowIncreased nih.gov

There are currently no published studies on the use of this compound in murine models of psoriasis-like skin inflammation.

Assessment of Compound Activity in Zebrafish or Other Vertebrate Models

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model system for toxicological and developmental studies due to its rapid external development, optical transparency, and high genetic homology to humans. The roles of both PRMT4 (also known as CARM1) and PRMT6 have been investigated in zebrafish development, highlighting their importance in processes such as myogenesis. nih.govnih.gov

Given that both PRMT4 and PRMT6 are crucial for proper embryonic development in zebrafish, this compound can be utilized to probe the specific consequences of inhibiting their activity. nih.govnih.govnih.govnih.gov Researchers can introduce this compound into the water in which the zebrafish embryos are developing and observe any resulting phenotypic changes.

Table 1: Potential Phenotypic Assessments in Zebrafish Models Treated with this compound

Developmental ProcessObservable PhenotypeRationale
Somitogenesis Defects in somite formation and patterningPRMT4 and PRMT5 (a related enzyme) are involved in the expression of myogenic factors. nih.govnih.gov
Myogenesis Abnormal muscle fiber formation and organizationBoth PRMT4 and PRMT6 play roles in muscle development. nih.govnih.gov
Cardiogenesis Pericardial edema, altered heart rate, or structural abnormalitiesCommon endpoints for assessing toxicity and developmental defects in zebrafish.
Neurogenesis Altered neuronal development or behaviorTo assess for any neurotoxic effects of inhibiting PRMT4 and PRMT6.

By meticulously documenting any developmental abnormalities, researchers can gain insights into the specific pathways and processes that are dependent on PRMT4 and PRMT6 activity during vertebrate development.

High-Throughput Screening and Chemical Genetics Approaches

High-throughput screening (HTS) and chemical genetics are powerful methodologies for discovering novel therapeutic agents and for dissecting complex biological pathways. nih.govnih.gov this compound, as a well-characterized chemical probe, is an ideal tool for such approaches.

This compound can be employed in HTS campaigns to identify other small molecules that may interact with PRMT4 and PRMT6 or modulate their activity. nih.govnih.gov Various assay formats can be adapted for HTS to measure the enzymatic activity of PRMT4 and PRMT6 in the presence of a library of test compounds.

Table 2: High-Throughput Screening Assay Formats for PRMT Inhibitors

Assay TypePrincipleReadout
Radiometric Assays Measures the transfer of a radiolabeled methyl group from S-adenosylmethionine (SAM) to a histone substrate. reactionbiology.comScintillation counting
Fluorescence Polarization Assays Monitors the change in polarization of a fluorescently labeled probe that binds to the active site of the enzyme. nih.govFluorescence polarization
Chemiluminescent Assays Utilizes a specific antibody to detect the methylated product, which is then detected by a secondary antibody conjugated to a chemiluminescent enzyme. bpsbioscience.comLuminescence
AlphaLISA® Assays A bead-based immunoassay that measures the interaction between the methylated substrate and a specific antibody. bpsbioscience.comLight emission

In these screens, this compound would serve as a positive control to validate the assay's ability to detect inhibition of PRMT4 and PRMT6.

Phenotypic screening involves treating cells or organisms with a compound and observing any changes in their physical characteristics or behavior. By treating various cell lines with this compound, researchers can identify the phenotypic consequences of inhibiting PRMT4 and PRMT6. For example, in cancer cell lines, this could manifest as decreased proliferation, induction of apoptosis, or changes in cell morphology. These observable changes can then be correlated with the known enzymatic activity of MS049 to understand the cellular functions of its targets.

The epigenetic landscape of a cell is regulated by a complex interplay of various enzymes. Therefore, targeting a single epigenetic modifier may not always be sufficient to achieve a desired therapeutic effect. Combinatorial studies, where two or more drugs are used together, are a promising strategy to enhance efficacy and overcome resistance. nih.govovid.com

This compound can be used in combination with other epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors or other methyltransferase inhibitors, to explore potential synergistic effects. nih.govovid.com For instance, in a cancer research setting, a matrix of different concentrations of this compound and another epigenetic drug could be tested on cancer cell lines to identify combinations that result in enhanced cell killing compared to either drug alone. Such studies are crucial for identifying novel and more effective therapeutic strategies for diseases driven by epigenetic dysregulation.

Investigative Role of Ms049 Oxalate Salt in Disease Pathophysiology Research

Epigenetic Dysregulation in Cancer Biology Models

The dysregulation of epigenetic mechanisms is a hallmark of cancer, and PRMTs have been identified as key players in oncogenesis. PRMT4 and PRMT6 are overexpressed in a variety of cancers, including breast, prostate, and lung cancer, making them attractive therapeutic targets. nih.gov MS049 serves as a valuable probe to explore the consequences of inhibiting these enzymes in cancer models.

Role of PRMT4/6 Inhibition in Oncogenic Pathways (e.g., NSD3-dependent cancer)

Nuclear Receptor Binding SET Domain Protein 3 (NSD3) is an oncogene frequently amplified in cancers such as breast and lung cancer. mdpi.comnih.gov NSD3 is known to interact with various proteins to drive oncogenic transcriptional programs. nih.gov While direct studies on the effect of MS049 in NSD3-dependent cancers are not yet prevalent, the known functions of PRMT4 and PRMT6 suggest a potential role for their inhibition in this context.

PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and PRMT6 are both involved in transcriptional regulation. nih.gov PRMT4 can act as a transcriptional coactivator for various transcription factors, and its inhibition could disrupt the oncogenic signaling pathways that are reliant on NSD3. For instance, the BRD4-NSD3-MYC pathway has been identified as a therapeutic target in lung cancer, and given that PRMT4 can regulate transcription, its inhibition by MS049 could potentially interfere with such oncogenic complexes. nih.gov Further research is warranted to elucidate the specific impact of MS049 on the intricate network of NSD3-driven oncogenesis.

Studies in various Cancer Cell Lines and Preclinical Tumor Models

The utility of MS049 as a research tool is underscored by its application in various cancer cell lines and preclinical models. Studies have shown that PRMT6 knockdown can significantly inhibit the growth of lung and bladder cancer cells. nih.gov In breast cancer, PRMT6 has been shown to play a role in tumor metastasis. nih.gov

A study investigating a library of epigenetic inhibitors in triple-negative breast cancer (TNBC) cell lines found that while a broad type I PRMT inhibitor, MS023, showed significant anti-proliferative effects, more specific inhibitors of PRMT4 and PRMT6, including MS049, did not show a significant individual effect on cell proliferation in the screened TNBC cell lines. nih.gov This suggests that in this specific cancer subtype, the inhibition of PRMT1 might be more critical, or that a broader inhibition of type I PRMTs is necessary to achieve a therapeutic effect. nih.gov

The table below summarizes the effects of targeting PRMTs in select cancer models.

Cancer Model Target Observed Effects of Inhibition/Knockdown
Lung Cancer CellsPRMT6Inhibition of cell growth. nih.gov
Bladder Cancer CellsPRMT6Inhibition of cell growth. nih.gov
Breast Cancer (Metastatic)PRMT6Inhibition of metastasis. nih.gov
Triple-Negative Breast CancerPRMT4/6 (with MS049)No significant individual anti-proliferative effect observed in a specific screen. nih.gov

Mechanisms of Neurodegeneration and Epigenetic Contributions

Epigenetic modifications are increasingly recognized for their role in the pathogenesis of neurodegenerative diseases. The ability of MS049 to inhibit PRMT4 and PRMT6 allows researchers to probe the involvement of arginine methylation in these complex disorders.

Modulation of FUS Protein Aggregation and Proteasomal Degradation Pathways

The aggregation of the Fused in Sarcoma (FUS) protein is a pathological hallmark of certain forms of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). vib.bemdpi.com Research has indicated that protein arginine methylation plays a role in the pathophysiology of FUS-related neurodegeneration. Specifically, PRMT1 and PRMT8 have been shown to interact with and methylate FUS, affecting its subcellular localization and toxicity. patsnap.com

While direct studies on the effect of the PRMT4/6 inhibitor MS049 on FUS aggregation are limited, the involvement of PRMTs in this process suggests a potential avenue for investigation. A recent study has shown, counterintuitively, that proteasome inhibitors can reduce the aggregation of mutant FUS, suggesting a complex interplay of protein quality control pathways. biorxiv.org Understanding how modulating PRMT4 and PRMT6 activity with MS049 might influence these degradation pathways and FUS aggregation is an area for future research.

Research in Models of Alzheimer's Disease and Related Neurodegenerative Conditions

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta plaques and tau neurofibrillary tangles. nih.gov Emerging evidence implicates PRMTs in the pathophysiology of AD. For instance, PRMT4 has been linked to the uncoupling of nitric oxide synthase and subsequent alterations in cerebral blood flow in AD models. researchgate.net Pharmacological inhibition of PRMT4 has been shown to reverse these effects, suggesting a therapeutic potential for PRMT4 inhibitors in managing cerebrovascular aspects of AD. researchgate.net

Furthermore, PRMTs, including PRMT4 and PRMT6, have been implicated in the regulation of pathways related to tau phosphorylation and neuroinflammation, which are central to AD progression. nih.gov The use of MS049 in cellular and animal models of AD could help to further dissect the specific roles of PRMT4 and PRMT6 in amyloid-beta and tau pathology. researchgate.netnih.gov

Inflammatory and Immune Response Modulation Studies

The inflammatory and immune systems are intricately regulated by epigenetic mechanisms, and dysregulation of these processes can lead to chronic inflammatory diseases and autoimmunity. Both PRMT4 and PRMT6 have been identified as regulators of inflammatory responses, often through their influence on the NF-κB signaling pathway. nih.gov

The oxalate (B1200264) component of MS049 oxalate salt may also have its own biological effects. Studies have shown that oxalate can induce the production of pro-inflammatory cytokines in macrophages and activate the NF-κB signaling pathway in renal tubular epithelial cells. researchgate.net Therefore, when using this compound in inflammatory models, it is crucial to consider the potential contributions of both the PRMT4/6 inhibitory activity and the oxalate moiety.

The table below outlines the known roles of PRMT4 and PRMT6 in inflammation.

Enzyme Signaling Pathway Role in Inflammation
PRMT4 (CARM1)NF-κBActs as a coactivator, promoting the expression of inflammatory genes.
PRMT6NF-κBCan regulate NF-κB and elevate IL-6 expression. nih.gov

Future studies employing MS049 will be instrumental in delineating the precise consequences of dual PRMT4/6 inhibition on immune cell function and the progression of inflammatory diseases.

Investigations in Models of Inflammatory Diseases (e.g., psoriasis)

While direct studies investigating this compound in psoriasis models are not yet widely published, the known functions of its targets, PRMT4 and PRMT6, in inflammation provide a strong rationale for its use in such research. Psoriasis is a chronic autoimmune inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells, including T cells and macrophages.

The involvement of PRMTs in inflammation is well-documented. Both PRMT4 and PRMT6 are known to regulate the expression of genes involved in inflammatory responses. For instance, PRMT6 can activate the NF-κB pathway, a key signaling cascade in inflammation, by promoting the nuclear translocation of the RelA/p65 subunit. nih.gov This activation leads to the expression of pro-inflammatory cytokines like IL-6. nih.gov Given that psoriasis is driven by an overactive immune response, inhibiting PRMT4 and PRMT6 with MS049 could potentially dampen this inflammatory cascade.

Research using other inhibitors targeting related pathways has shown promise in psoriasis models. For example, inhibitors of the JAK-STAT pathway, which is also involved in cytokine signaling, have demonstrated efficacy in treating psoriasis. Furthermore, studies on other PRMT inhibitors, such as those targeting PRMT5, have shown efficacy in preclinical models of autoimmunity and inflammation, including a mouse model of psoriasis, by suppressing Th1 and Th17 cells, which are key drivers of the disease. acrabstracts.org This suggests that targeting PRMTs is a viable strategy for inflammatory conditions, and a dual PRMT4/PRMT6 inhibitor like MS049 would be a logical candidate for investigation in psoriasis research.

Effects on Immune Cell Function and Gene Expression Profiles

The potential of this compound in inflammatory disease research is further underscored by the critical roles of PRMT4 and PRMT6 in regulating the function and gene expression of key immune cells.

T Cells: T lymphocytes, particularly T helper 1 (Th1) and T helper 17 (Th17) cells, are central to the pathogenesis of psoriasis. nih.govfrontiersin.org The differentiation and function of these cells are tightly regulated by epigenetic mechanisms, including histone methylation, which is catalyzed by PRMTs. CARM1 (PRMT4) has been shown to be involved in the differentiation of T helper cells. nih.gov By inhibiting PRMT4, MS049 could potentially modulate the differentiation of pathogenic T cell subsets, thereby reducing the production of pro-inflammatory cytokines such as IFN-γ and IL-17 that drive psoriatic inflammation. nih.gov

Macrophages: Macrophages are another crucial immune cell type in psoriasis, contributing to the inflammatory milieu through the secretion of cytokines and other inflammatory mediators. alliedacademies.orgresearchgate.net The activation state, or polarization, of macrophages (pro-inflammatory M1 versus anti-inflammatory M2) is critical in determining the outcome of an immune response. nih.govmdpi.com CARM1 (PRMT4) has been implicated in the activation of macrophages. Therefore, inhibition of PRMT4 by MS049 could potentially skew macrophage polarization towards an anti-inflammatory M2 phenotype, helping to resolve inflammation.

The table below summarizes the potential effects of this compound on immune cells based on the known functions of its targets.

Immune Cell TypeTarget EnzymeKnown Function of Target EnzymePotential Effect of this compound Inhibition
T CellsPRMT4 (CARM1)T helper cell differentiation nih.govModulation of Th1/Th17 differentiation, reduced pro-inflammatory cytokine production
MacrophagesPRMT4 (CARM1)Macrophage activationSkewing towards anti-inflammatory M2 phenotype

By altering the gene expression profiles of these immune cells, this compound could serve as a valuable tool to dissect the specific contributions of PRMT4 and PRMT6 to the complex cellular and molecular interactions that drive inflammatory diseases like psoriasis.

Clonal Hematopoiesis and Hematopoietic Disorder Research

The role of PRMTs in regulating hematopoietic stem cells (HSCs) and their differentiation provides a strong basis for investigating this compound in the context of clonal hematopoiesis and other hematopoietic disorders. Clonal hematopoiesis is a condition characterized by the expansion of a population of blood cells derived from a single mutant hematopoietic stem cell. While not a malignancy itself, it can be a precursor to blood cancers. nih.govnih.gov

PRMTs are crucial regulators of hematopoiesis. PRMT6, in particular, has been shown to play a role in the differentiation of hematopoietic stem and progenitor cells. nih.gov It can act as a repressor of erythroid genes, and its inhibition has been found to promote erythroid differentiation. researchgate.netresearchgate.net This suggests that dysregulation of PRMT6 activity could contribute to aberrant hematopoietic differentiation pathways.

Furthermore, PRMT inhibitors are being actively investigated as potential therapeutics for hematological malignancies. nih.govresearchgate.net For example, inhibitors of PRMT5 have shown promise in preclinical models of various blood cancers. nih.govnih.gov While MS049 targets PRMT4 and PRMT6, the general principle of targeting PRMTs in hematological disorders is well-established.

The table below outlines the potential research applications of this compound in hematopoiesis based on the functions of PRMT4 and PRMT6.

Research AreaTarget Enzyme(s)Known Function of Target Enzyme(s)Potential Investigative Role of this compound
Hematopoietic Stem Cell DifferentiationPRMT6Regulation of hematopoietic stem/progenitor cell differentiation, repression of erythroid genes nih.govresearchgate.netTo study the impact of dual PRMT4/PRMT6 inhibition on HSC fate decisions and lineage commitment.
Hematological MalignanciesPRMT4 (CARM1), PRMT6Implicated in the pathology of various cancers researchgate.netTo explore its potential as a therapeutic agent in preclinical models of leukemia and lymphoma.
Clonal HematopoiesisPRMT4 (CARM1), PRMT6Regulation of stem cell self-renewal and differentiation nih.govnih.govTo investigate how altered PRMT4/PRMT6 activity might contribute to the clonal expansion of hematopoietic cells.

Given the roles of both PRMT4 and PRMT6 in fundamental cellular processes such as gene transcription and cell differentiation, a dual inhibitor like this compound offers a unique tool to probe the complex mechanisms underlying clonal hematopoiesis and the development of hematopoietic disorders.

Advanced Analytical and Methodological Considerations for Ms049 Oxalate Salt Research

Development of Robust Assays for PRMT Activity and Methylation States

Robust assays are fundamental for quantifying the enzymatic activity of PRMTs and the resulting methylation marks on their substrates in the presence of inhibitors like MS049 oxalate (B1200264) salt.

In Vitro Enzyme Activity Assays

In vitro enzyme activity assays are used to directly measure the catalytic activity of purified PRMT enzymes and evaluate the inhibitory potency of compounds such as MS049 oxalate salt. These assays typically involve incubating the purified enzyme with a suitable substrate (often a peptide or protein known to be methylated by the specific PRMT) and a methyl donor, such as S-adenosyl-L-methionine (AdoMet). nih.gov The transfer of the methyl group to the substrate is then quantified.

One common approach for measuring PRMT activity in vitro utilizes radioisotope-labeled AdoMet (e.g., 3H-AdoMet). nih.gov The methylated substrate is then separated from the free radioisotope, and the incorporated radioactivity is measured, often using techniques like scintillation counting or filter binding assays. nih.gov

Scintillation Proximity Assay (SPA) is another mix-and-measure method that can be used for high-throughput screening of PRMT inhibitors. nih.gov This method involves using a biotin-modified substrate and streptavidin-coated SPA beads. nih.gov Upon methylation with 3H-AdoMet, the labeled substrate binds to the beads, bringing the radioisotope into proximity with the scintillant in the bead, which generates a detectable signal. nih.gov This method eliminates the need for laborious separation steps. nih.gov

Enzyme-based colorimetric assays have also been developed for quantifying methylation, although these are more commonly discussed in the context of detecting products like hydrogen peroxide from enzymatic degradation, such as in oxalate quantification, rather than directly measuring methyltransferase activity. researchgate.netresearchgate.netnih.gov However, the principle of using enzymatic reactions coupled with detectable readouts is applicable in assay development.

Cell-Based Reporter Assays for Epigenetic Readouts

Cell-based reporter assays provide a cellular context to assess the impact of this compound on epigenetic modifications and downstream gene expression. These assays involve genetically engineered cells containing a reporter gene whose expression is controlled by a promoter or regulatory element sensitive to specific epigenetic marks or the activity of target proteins like PRMTs.

For instance, reporter assays can be designed where the expression of a fluorescent or luminescent protein is linked to the methylation status of a particular histone mark or the activity of a protein regulated by PRMTs. Changes in reporter gene expression upon treatment with this compound can indicate its cellular activity and effect on the targeted epigenetic pathways.

Recent advancements include the development of cell-based reporter assays specifically designed to quantify chemical-induced epigenetic changes, such as DNA methylation and histone acetylation. eurekalert.orgbiopharmatrend.com These assays, like the epi-TK reporter assay, can measure both gene silencing and reactivation events, offering a more comprehensive view of epigenetic alterations in response to chemical exposure. eurekalert.orgbiopharmatrend.com While these examples focus on DNA methylation and histone acetylation, similar principles can be applied or adapted to monitor the cellular consequences of inhibiting protein arginine methyltransferases with compounds like this compound.

Quantitative Proteomics and Methylomics for Comprehensive Profiling

Quantitative proteomics and methylomics are powerful approaches for globally analyzing protein methylation states and identifying specific substrates affected by this compound treatment.

Mass Spectrometry-Based Approaches for Protein Methylation Quantification

Mass spectrometry (MS)-based proteomics is a key technology for identifying and quantifying protein methylation. nih.govmtoz-biolabs.comnih.govnih.gov This involves digesting proteins into peptides and then analyzing these peptides by MS to determine their mass-to-charge ratio and fragmentation patterns. nih.govmtoz-biolabs.com Methylation adds a specific mass shift to the modified peptide, allowing its detection.

Quantitative proteomics allows for the comparison of methylation levels across different samples, such as cells treated with this compound versus control cells. mtoz-biolabs.comnih.gov Label-based quantitative methods, like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or chemical labeling (e.g., TMT, iTRAQ), involve incorporating stable isotopes into proteins or peptides, allowing for the simultaneous analysis and relative quantification of samples in a single MS run. mtoz-biolabs.combiorxiv.org Label-free approaches quantify proteins and their modifications based on the intensity of their signals in the mass spectrometer. mtoz-biolabs.comnih.gov

Enrichment strategies are often necessary before MS analysis because protein methylation can be a low-abundance modification. mtoz-biolabs.comcellsignal.com Immunoaffinity enrichment using antibodies specific to methylated residues (e.g., asymmetric dimethylarginine (ADMA) or symmetric dimethylarginine (SDMA)) is a common technique to isolate methylated peptides. mtoz-biolabs.comcellsignal.com Affinity enrichment methods, such as using hydrophilic interaction liquid chromatography (HILIC), can also be employed to enrich for modified peptides. frontiersin.org

Advanced MS techniques, such as electron-transfer dissociation (ETD), can improve the identification and localization of methylation sites, particularly for arginine methylation, which can be challenging with traditional collision-based methods due to neutral losses of methyl groups. nih.gov

Quantitative proteomics studies have been used to profile protein methylation changes in various biological contexts, demonstrating the capability of these methods to identify novel methylation sites and substrates. nih.govbiorxiv.orgfrontiersin.org Applying these techniques to cells treated with this compound can provide a global view of the protein targets and pathways affected by PRMT4 and PRMT6 inhibition.

Whole-Genome Bisulfite Sequencing (WGBS) for DNA Methylation Analysis

Whole-Genome Bisulfite Sequencing (WGBS) is a technique used to analyze DNA methylation at a single-base resolution across the entire genome. nih.govqiagen.com While this compound is known as a PRMT inhibitor targeting protein methylation, DNA methylation is a distinct epigenetic modification involving the addition of a methyl group to cytosine bases, primarily in the context of CpG dinucleotides. nih.govqiagen.com

The principle of WGBS relies on treating DNA with sodium bisulfite, which converts unmethylated cytosine residues into uracil (B121893), while methylated cytosines remain unchanged. nih.govqiagen.com Subsequent PCR amplification converts uracil to thymine. nih.gov By comparing the sequencing reads of bisulfite-treated DNA to untreated DNA, the methylation status of individual cytosines can be determined. nih.gov

WGBS allows for the identification of differentially methylated regions (DMRs) and differentially methylated genes under different conditions. frontiersin.org It provides quantitative information on the methylation level of each analyzed cytosine. nih.gov

Although this compound directly targets protein methyltransferases, indirect effects on DNA methylation patterns are theoretically possible through complex downstream signaling pathways or interactions between protein methylation and DNA methylation machinery. However, the primary and direct application of this compound is related to protein methylation. Therefore, while WGBS is a crucial tool in epigenetic research, its direct relevance to studying the primary effects of this compound would depend on demonstrating such indirect links. Studies utilizing WGBS typically focus on changes in DNA methylation in response to various stimuli or genetic alterations. frontiersin.orgexeter.ac.uk

Receptor Binding and Ligand-Target Engagement Studies

Receptor binding and ligand-target engagement studies are essential for understanding how this compound interacts with its intended protein targets (PRMT4 and PRMT6) in a quantitative manner, both in isolation and within the cellular environment.

Receptor binding assays, often performed in vitro, measure the affinity and selectivity of a compound for its target protein. These assays can involve incubating the compound with purified or membrane-bound target protein and quantifying the binding interaction, for example, using radioligands or fluorescent ligands. celtarys.comnih.gov While the term "receptor binding" is frequently associated with cell surface receptors like GPCRs, the underlying principles of measuring binding affinity apply to any protein target, including intracellular enzymes like PRMTs. celtarys.comnih.govnih.govchemrxiv.org

Ligand-target engagement studies assess whether a compound binds to its target in a cellular context and at what concentration. This is crucial because cellular environments are complex, and factors like cellular uptake, metabolism, and localization can influence the effective concentration of the compound at the target site. Methods for assessing cellular target engagement include cellular thermal shift assay (CETSA), which measures the thermal stability of a protein upon ligand binding, and various fluorescence-based techniques, such as NanoBRET or fluorescence microscopy using fluorescently labeled ligands. nih.govchemrxiv.orgrsc.org

For this compound, these studies would involve demonstrating its binding to PRMT4 and PRMT6 in cells and determining the cellular concentration required to achieve a certain level of target occupancy or inhibition of enzymatic activity within the cellular environment. Such studies confirm that the compound reaches its targets in living cells and exerts its inhibitory effect.

Data from such studies might include binding curves, IC50 or Kd values reflecting the affinity of this compound for PRMT4 and PRMT6, and cellular dose-response curves showing the extent of target engagement or downstream effect (e.g., reduction in methylated protein levels) at different compound concentrations.

Compound NamePubChem CID
This compound121513883
MS04953868701
Oxalic acid (Oxalate)971
PRMT4 (CARM1)10482
PRMT610196
S-adenosyl-L-methionine (AdoMet)34755
S-adenosyl-L-homocysteine (AdoHcy)6115
Histone H358463798
Histone H458463799
Med129281

In Vitro IC50 Values for this compound

Target EnzymeIC50 (nM)
PRMT444
PRMT663

Effect of this compound on Methylation Levels in HEK293 Cells

Methylation MarkEffect on LevelCellular Context
Med12me2aReducedHEK293 cells
H3R2me2aReducedHEK293 cells

Label-Free Binding Assays (e.g., MS Binding Assays)

Label-free binding assays offer a valuable approach to study the interaction between a compound and its target protein without the need for chemical labels, which can potentially interfere with the natural binding event. Mass spectrometry (MS)-based binding assays are a prominent example of label-free methods, enabling the identification and quantification of protein-ligand interactions directly from complex mixtures or purified systems. While the literature identifies this compound as an inhibitor of PRMT4 and PRMT6 based on functional assays like those determining IC50 values origene.com, detailed results from specific label-free binding assays, such as comprehensive MS binding assay data elucidating binding kinetics or thermodynamics directly for this compound, were not extensively available in the consulted search results. The application of such techniques would typically involve incubating the compound with the target protein and then using mass spectrometry to detect and analyze the resulting complexes or changes in protein state upon binding.

Biophysical Characterization of Compound-Protein Interactions

Biophysical techniques provide crucial information about the nature and strength of compound-protein interactions. For this compound, its characterization has primarily focused on its inhibitory potency against its target enzymes, PRMT4 and PRMT6. Studies have reported IC50 values, which represent the half-maximal inhibitory concentration, as key indicators of its biochemical activity. MS049 is reported to inhibit PRMT4 with an IC50 of 34 nM and PRMT6 with an IC50 of 43 nM, demonstrating potent inhibition of these enzymes in cellular contexts. origene.com This inhibitory activity is a direct manifestation of the compound's interaction with the target proteins' active sites or other regulatory regions. The use of this compound in studies investigating the effects of arginine methyltransferase activity, such as in a Drosophila model examining the methylation of the FUS protein, further underscores its application in probing compound-protein interactions within a biological system. scbt.comfortislife.com While these studies confirm the functional interaction, detailed biophysical characterization techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography, which provide in-depth thermodynamic and structural insights into the binding event of this compound with PRMT4 and PRMT6, were not detailed in the provided search results.

Reported IC50 Values for MS049:

Target ProteinIC50 (nM)
PRMT4 (CARM1)34
PRMT643

Integration of Omics Data for Systems Biology Insights

Understanding the full impact of a compound like this compound requires moving beyond individual protein interactions to assess its effects on a global biological scale. The integration of omics data, such as transcriptomics and proteomics, provides a systems-level view of how the compound perturbs cellular pathways and networks.

Transcriptomic and Proteomic Data Integration

Transcriptomic analysis measures the global gene expression levels within a cell or tissue, while proteomic analysis quantifies the total protein abundance. Integrating data from these two levels can reveal a more complete picture of the cellular response to compound treatment. Given that this compound inhibits PRMT4 and PRMT6, enzymes involved in post-translational modification of histones and other proteins that regulate gene expression and cellular processes origene.comfortislife.com, changes in both transcriptomic and proteomic profiles are expected upon treatment. Although specific integrated transcriptomic and proteomic data directly detailing the effects of this compound treatment were not prominently featured in the search results, the context of its use in research involving transcriptomic analysis of cells with splicing factor mutations cellsignal.com and in phenotypic screenings utilizing transcriptomic profiling origene.comproteomicsdb.org highlights the relevance of these omics approaches in studying the downstream effects of PRMT inhibitors. For instance, alterations in arginine methylation by PRMTs can influence gene splicing and the expression of various proteins, which would be detectable through integrated omics analysis. cellsignal.com Proteome profiling using mass spectrometry is a established technique for analyzing compound effects on protein levels scbt.com, and its application in conjunction with transcriptomics would be crucial for a comprehensive understanding of this compound's biological impact.

Network Analysis of Targeted Pathways

Network analysis in systems biology involves mapping the interactions between genes, proteins, and other molecules to understand how cellular pathways function and how they are affected by perturbations like compound treatment. For an inhibitor of PRMT4 and PRMT6 like this compound, network analysis can help elucidate the specific pathways that are most significantly altered downstream of reduced arginine methylation. PRMTs are known to be involved in a multitude of cellular processes, including transcription regulation, splicing, and signal transduction, by methylating a diverse range of protein substrates. fortislife.com While direct network analysis data specifically for this compound treatment was not found in the search results, the application of gene ontology and pathway analysis in studies involving epigenetic modifiers and transcriptomic profiling underscores the importance of these approaches in identifying affected biological processes. origene.comproteomicsdb.org By integrating omics data and leveraging known protein-protein interaction and pathway databases, network analysis can provide insights into how this compound's inhibition of PRMT4 and PRMT6 functionally impacts interconnected cellular networks, revealing potential on-target and off-target effects and providing a systems-level understanding of its biological activity.

Future Directions and Translational Research Perspectives of Ms049 Oxalate Salt

Elucidation of Additional Biological Targets and Off-Target Effects

While MS049 has been characterized as a selective inhibitor of PRMT4 and PRMT6, a comprehensive understanding of its full biological activity necessitates a thorough investigation of potential additional targets and off-target effects. nih.gov Identifying any unintended interactions is critical for the precise interpretation of experimental results and for anticipating potential toxicities if derivatives of this compound were to be developed for therapeutic use.

Advanced proteomics-based approaches, such as chemical proteomics, can be employed to systematically identify the direct and indirect cellular targets of MS049. nih.gov These methods utilize modified versions of the inhibitor to capture its binding partners from cell lysates, which are then identified by mass spectrometry. Such studies could reveal previously unknown interacting proteins, providing novel insights into the cellular pathways modulated by MS049.

Furthermore, computational methods, including molecular docking and network pharmacology, can predict potential off-targets based on structural similarities between MS049 and the binding sites of other proteins. nih.gov Experimental validation of these computational predictions is essential. A comprehensive off-target profile would not only refine the use of MS049 as a specific chemical probe but also inform the design of next-generation inhibitors with improved selectivity. creative-biolabs.com

TargetInhibitory Activity (IC50)Selectivity
PRMT434 nMHigh
PRMT643 nMHigh
Other PRMTsLow to negligibleSelective over other family members
Other Epigenetic Modifiers (PKMTs, DNMTs, KDMs)Low to negligibleHighly Selective
Non-epigenetic TargetsLow to negligibleHighly Selective

Development of Advanced Delivery Systems for Research Applications

The utility of MS049 oxalate (B1200264) salt in preclinical research, particularly in in vivo models, could be significantly enhanced through the development of advanced delivery systems. While the compound is cell-active, targeted delivery to specific tissues or cell types would allow for more precise investigation of the roles of PRMT4 and PRMT6 in specific biological contexts and could minimize potential systemic off-target effects. medchemexpress.commedchemexpress.com

Nanoformulations, such as liposomes and nanoparticles, represent a promising avenue for the targeted delivery of therapeutic and research agents. nih.govmdpi.com Encapsulating MS049 oxalate salt within these carriers could improve its solubility, stability, and pharmacokinetic profile. Furthermore, the surface of these nanoparticles can be functionalized with targeting moieties, such as antibodies or peptides, to direct them to specific cell populations, for instance, cancer cells overexpressing a particular surface receptor. symbiosisonlinepublishing.com

The development of such targeted delivery systems would be invaluable for preclinical studies investigating the role of PRMT4 and PRMT6 in tumor progression, metastasis, and the tumor microenvironment. It would also enable more controlled studies of their functions in other tissues and disease models.

Delivery SystemDescriptionPotential Advantages for MS049 Delivery
LiposomesSpherical vesicles composed of a lipid bilayer.Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, can be surface-modified for targeting.
Polymeric NanoparticlesSolid colloidal particles made from polymers.Controlled release of the payload, high stability, can be functionalized for targeting.
MicellesSelf-assembling core-shell structures in aqueous solutions.Can solubilize poorly water-soluble drugs, small size allows for tissue penetration.

Exploration of Synergistic Effects with Other Therapeutic Modalities in Preclinical Models

A growing body of evidence suggests that combining epigenetic drugs with other cancer therapies can lead to synergistic effects, overcoming drug resistance and enhancing therapeutic efficacy. nih.gov Future preclinical research should systematically explore the potential of this compound to synergize with a range of therapeutic modalities.

Combinations with conventional chemotherapy are a key area of investigation. By altering the epigenetic landscape, MS049 may sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents. nih.gov Another promising avenue is the combination with other targeted therapies, such as PARP inhibitors. nih.gov Given the role of PRMTs in DNA damage repair, inhibiting PRMT4 and PRMT6 with MS049 could induce a "BRCAness" phenotype in cancer cells, making them more susceptible to PARP inhibition. nih.gov

Furthermore, the interplay between epigenetic regulation and the immune system suggests that MS049 could be combined with immunotherapy. nih.gov By modulating the expression of immune-related genes in cancer cells, MS049 might enhance their recognition and elimination by the immune system, thereby potentiating the effects of immune checkpoint inhibitors.

Therapeutic ModalityRationale for Synergy with MS049Potential Outcome
ChemotherapyEpigenetic modulation may increase sensitivity to DNA damaging agents.Enhanced tumor cell killing and overcoming drug resistance.
PARP InhibitorsInhibition of PRMTs involved in DNA repair could induce synthetic lethality with PARP inhibition.Increased efficacy in tumors with or without BRCA mutations.
ImmunotherapyModulation of gene expression could enhance tumor cell immunogenicity.Improved anti-tumor immune response.
Other Epigenetic Drugs (e.g., HDAC inhibitors)Targeting different layers of epigenetic regulation may have a more profound effect on cancer cell viability.Potent synergistic anti-cancer activity. mdpi.com

Contribution to the Understanding of Epigenetic Regulation in Fundamental Biology

Beyond its translational potential, this compound is a powerful tool for dissecting the fundamental roles of PRMT4 and PRMT6 in epigenetic regulation. The availability of a potent and selective inhibitor allows researchers to probe the specific consequences of inhibiting these enzymes in a controlled and temporal manner, which is not always possible with genetic knockout approaches. nih.govnih.gov

MS049 can be used to investigate how the inhibition of PRMT4 and PRMT6 affects the "histone code," the complex interplay of post-translational modifications on histone tails that dictates chromatin structure and gene expression. nih.gov Studies using techniques like ChIP-seq (Chromatin Immunoprecipitation sequencing) can map the genome-wide changes in histone arginine methylation and other histone marks following treatment with MS049.

Furthermore, by examining changes in chromatin accessibility using methods like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing), researchers can understand how the enzymatic activities of PRMT4 and PRMT6 contribute to the opening and closing of chromatin, thereby regulating the access of transcription factors to DNA. nih.gov These fundamental studies will provide a deeper understanding of the intricate mechanisms of epigenetic control in normal development and disease. mdpi.com

Area of Fundamental BiologyRole of MS049 as a Research ToolPotential Insights
Histone CodeAllows for the specific and acute inhibition of PRMT4/6 to observe downstream effects on other histone modifications.Understanding the cross-talk between arginine methylation and other histone marks.
Chromatin AccessibilityEnables the study of how PRMT4/6 activity influences the physical accessibility of DNA.Elucidating the role of arginine methylation in regulating transcription factor binding and gene expression.
Transcriptional RegulationFacilitates the identification of genes and pathways that are directly regulated by PRMT4 and PRMT6.Mapping the transcriptional networks controlled by these enzymes.
Non-histone Protein FunctionCan be used to investigate the role of arginine methylation in the function of non-histone proteins involved in processes like RNA splicing and signal transduction.Broadening the understanding of the cellular substrates and functions of PRMT4 and PRMT6.

Q & A

Q. What are the primary biochemical targets of MS049 oxalate salt, and how are its inhibitory activities quantified?

this compound is a dual inhibitor of protein arginine methyltransferases PRMT4 (IC₅₀ = 44 nM) and PRMT6 (IC₅₀ = 63 nM). Its selectivity is validated via biochemical assays against other PRMTs and epigenetic modifiers. Inhibition is quantified using in vitro enzyme activity assays with labeled methyl donors (e.g., ³H-SAM) and substrate peptides. Cellular activity is confirmed by measuring reductions in PRMT4/6-specific histone marks (e.g., H3R2me2a) via Western blot in HEK293 cells .

Q. What experimental protocols are recommended for preparing this compound solutions to ensure reproducibility?

MS049 is provided as a crystalline solid (≥98% purity) and should be reconstituted in anhydrous DMSO to a stock concentration of 10 mM. For cellular assays, dilute in culture media to working concentrations (typically 1–10 µM). Organic solvent concentrations must be kept ≤0.1% to avoid cytotoxicity. Batch-specific purity data should be cross-checked with the Certificate of Analysis (CoA) .

Q. How should researchers validate the specificity of this compound in cellular models?

Use MS049N (negative control) to distinguish target-specific effects from off-target interactions. Co-treat cells with MS049 and MS049N at equimolar concentrations and compare changes in PRMT4/6-mediated methylation marks (e.g., Med12me2a). Include rescue experiments by overexpressing PRMT4/6 in knockout models to confirm on-target activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in cellular data, such as unexpected reductions in non-target methylation marks (e.g., H4R3me2a)?

Contradictory data may arise from off-target effects or crosstalk between PRMTs. Perform:

  • Dose-response studies to rule out non-specific inhibition at high concentrations.
  • Global methylome profiling (e.g., mass spectrometry) to identify all affected methylation sites.
  • Genetic knockdown/knockout of PRMT4/6 to isolate their contributions to observed phenotypes .

Q. What methodologies are optimal for studying the structural basis of MS049’s dual inhibition of PRMT4 and PRMT6?

Use X-ray crystallography or cryo-EM to resolve MS049-bound PRMT4/6 structures. Conduct molecular dynamics simulations to analyze binding kinetics and residue-specific interactions. Validate key binding residues via site-directed mutagenesis and enzymatic assays .

Q. How should researchers design experiments to account for batch-to-batch variability in this compound?

  • Cross-reference CoA data for purity (HPLC, NMR) and biological activity (IC₅₀ verification).
  • Include internal controls (e.g., a validated reference batch) in each experiment.
  • Pre-test each batch in a standardized cellular assay (e.g., H3R2me2a reduction) before full-scale use .

Q. What analytical techniques are recommended for verifying MS049’s stability under experimental conditions?

  • High-resolution LC-MS/MS to monitor compound integrity in culture media over time.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • pH stability assays in buffers mimicking intracellular environments (pH 6.5–7.5) .

Data Analysis & Reproducibility

Q. How can researchers ensure statistical rigor when analyzing dose-dependent effects of MS049?

  • Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values.
  • Apply Bonferroni correction for multiple comparisons in methylation mark quantification.
  • Report confidence intervals and effect sizes for all key findings .

Q. What strategies mitigate variability in cellular uptake of this compound across cell lines?

  • Pre-measure intracellular concentrations via LC-MS/MS after treatment.
  • Normalize data to cellular protein content or use constitutively active controls (e.g., β-actin).
  • Optimize treatment duration based on time-course studies .

Q. How should researchers document experimental parameters to enhance reproducibility?

Follow the ARRIVE guidelines for detailed reporting of:

  • Cell culture conditions (passage number, media, serum lot).
  • Compound handling (reconstitution method, storage temperature).
  • Instrument calibration (e.g., Western blot exposure times).
    Raw data and analysis scripts should be archived in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.